molecular formula C12H14N2 B14694280 Spiro[benzimidazole-2,1'-cyclohexane] CAS No. 27429-80-7

Spiro[benzimidazole-2,1'-cyclohexane]

Katalognummer: B14694280
CAS-Nummer: 27429-80-7
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: KIGUJWKCTDACGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[benzimidazole-2,1’-cyclohexane] is a spirocyclic compound characterized by a unique structure where a benzimidazole ring is fused to a cyclohexane ring through a single spiro carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spiro[benzimidazole-2,1’-cyclohexane] typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzimidazole derivatives with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for spiro[benzimidazole-2,1’-cyclohexane] are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[benzimidazole-2,1’-cyclohexane] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Spiro[benzimidazole-2,1’-cyclohexane] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of spiro[benzimidazole-2,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[benzimidazole-2,1’-cyclohexane] is unique due to its benzimidazole core, which imparts distinct electronic and steric properties compared to other spirocyclic compounds. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological and chemical properties .

Eigenschaften

CAS-Nummer

27429-80-7

Molekularformel

C12H14N2

Molekulargewicht

186.25 g/mol

IUPAC-Name

spiro[benzimidazole-2,1'-cyclohexane]

InChI

InChI=1S/C12H14N2/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2

InChI-Schlüssel

KIGUJWKCTDACGC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)N=C3C=CC=CC3=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.